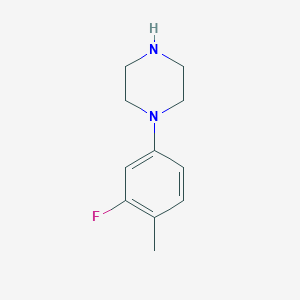

1-(3-Fluoro-4-methylphenyl)piperazine

Description

Overview of Phenylpiperazine Core Structures in Contemporary Chemical Research

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This designation is due to its frequent appearance in a multitude of biologically active compounds that interact with a variety of biological targets. chemicalbook.com Piperazine (B1678402) itself is a six-membered ring containing two nitrogen atoms at opposite positions, which provides a versatile and synthetically accessible framework. nih.gov When a phenyl group is attached to one of these nitrogens, the resulting N-arylpiperazine structure serves as a crucial building block for numerous drugs, particularly those targeting the central nervous system (CNS). nih.gov

Researchers utilize the phenylpiperazine core to design molecules with applications as antipsychotics, antidepressants, and anxiolytics. mdpi.com Its utility stems from several key features: the piperazine ring is conformationally flexible, and its nitrogen atoms can be readily modified, allowing for fine-tuning of a compound's physicochemical properties. The basicity of the second nitrogen atom is often crucial for forming interactions with biological receptors or improving the solubility and pharmacokinetic profile of a drug molecule. nih.gov This adaptability has made the phenylpiperazine skeleton a subject of continuous interest in the development of novel therapeutic agents. nih.gov

Strategic Incorporation of Fluorine Atoms in Bioactive Molecules and its Rationale

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. chemicalbook.com Despite being the most electronegative element, fluorine is small in size, comparable to a hydrogen atom, allowing it to be substituted for hydrogen without significantly increasing the molecule's steric bulk. google.commarketpublishers.com This substitution, however, can profoundly alter a molecule's electronic and metabolic properties.

The rationale for aromatic fluorination is multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the molecule's metabolic stability and prolonging its duration of action in the body. google.comcaymanchem.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and selectivity of a drug. chemicalbook.comcaymanchem.com

Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes). nih.gov This modification can enhance absorption, distribution, and penetration across the blood-brain barrier, which is particularly important for CNS-acting drugs. google.com

The growing number of FDA-approved drugs containing fluorine underscores the success of this strategy in modern drug discovery and development. mdpi.comgoogle.com

Contextualizing 1-(3-Fluoro-4-methylphenyl)piperazine within the Landscape of Fluorinated Arylpiperazine Chemistry

This compound is a specific molecule within the broader class of fluorinated arylpiperazines. While extensive, dedicated research on this exact compound is not widely published, its significance can be understood by examining its structural components and the activities of closely related analogues. The compound serves primarily as a chemical intermediate or a building block for the synthesis of more complex molecules in research and development. chemcd.com

The structure combines the versatile phenylpiperazine core with a specifically substituted phenyl ring: a fluorine atom at position 3 and a methyl group at position 4. This substitution pattern is deliberate. The fluorine atom can impart the beneficial properties discussed previously, while the adjacent methyl group can further influence the molecule's electronic distribution and steric profile.

Its potential applications can be inferred from related compounds:

CNS Research: Analogues such as 1-(4-Fluoro-3-methylbenzyl)piperazine have been investigated for their activity as serotonin (B10506) and dopamine (B1211576) reuptake inhibitors, suggesting that the 3-fluoro-4-methylphenyl moiety, when combined with piperazine, could be a scaffold for developing new psychoactive agents. evitachem.com

Agrochemicals: The synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives for their acaricidal (mite-killing) properties demonstrates that this structural motif is also relevant in agrochemical research. nih.gov

The synthesis of this compound would likely follow established methods for creating N-arylpiperazines, such as the Buchwald-Hartwig amination, which couples an aryl halide (in this case, 1-bromo- or 1-chloro-3-fluoro-4-methylbenzene) with piperazine. nih.gov

Physicochemical Data for this compound and Related Compounds

| Property | Value (this compound) | Value (1-(4-Fluorophenyl)piperazine) sigmaaldrich.com | Value (1-(3-Methylphenyl)piperazine) sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅FN₂ | C₁₀H₁₃FN₂ | C₁₁H₁₆N₂ |

| Molecular Weight | 194.25 g/mol | 180.22 g/mol | 176.26 g/mol |

| CAS Number | 1478-85-9 chemcd.com | 2252-63-3 | 41186-03-2 |

| Predicted Form | Liquid or low-melting solid | Solid | Liquid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHWXVKXRQBHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406245 | |

| Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478-85-9 | |

| Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigation of Pharmacological Interactions and Potential Mechanisms of Action for 1 3 Fluoro 4 Methylphenyl Piperazine Analogs

Ligand-Receptor Binding and Functional Assays in In Vitro Systems

The initial stages of drug discovery for novel therapeutic agents involve comprehensive in vitro screening to characterize the compound's interaction with a wide array of biological targets. For analogs of 1-(3-Fluoro-4-methylphenyl)piperazine, these investigations are crucial in elucidating their potential therapeutic applications and underlying mechanisms of action. This section details the findings from ligand-receptor binding and functional assays conducted in various in vitro systems.

Serotonergic Receptor Subtype Profiling (e.g., 5-HT1B, 5-HT1C, 5-HT2B, 5-HT2C, 5-HT1A, 5-HT7)

The serotonergic system, with its diverse array of receptor subtypes, is a key target for many centrally acting drugs. Phenylpiperazine derivatives are well-known for their interaction with serotonin (B10506) receptors. nih.gov

Studies on various 4-substituted 1-arylpiperazines have demonstrated that N4-substitution can significantly enhance affinity for 5-HT1A receptors. For instance, derivatives with a phenyl, 2-methoxyphenyl, or 1-naphthyl group, coupled with a phthalimido or benzamido group at the N4-position, exhibit high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has shown a very high affinity with a Ki value of 0.6 nM. nih.gov Another analog, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, also binds with high affinity to 5-HT1A receptors (Ki = 0.4 nM) and displays antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. researchgate.net While specific data for this compound is not extensively available, the structural similarities suggest a potential for interaction with the 5-HT1A receptor.

The 5-HT2C receptor is another important target for phenylpiperazine compounds. Research on ortho- and meta-substituted phenylpiperazines has provided insights into their structure-activity relationships at this receptor. nih.gov The conformation where the piperazine (B1678402) and phenyl rings are nearly co-planar is hypothesized to be the 'activating' conformation for the 5-HT2C receptor. nih.gov For atypical antipsychotics, binding affinity to 5-HT2C and 5-HT2A receptors has been shown to facilitate antipsychotic efficacy. nih.gov

A dual 5-HT1A and 5-HT7 receptor ligand, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21), has been identified with high affinity for both receptors (Ki = 0.74 nM for 5-HT1A and 8.4 nM for 5-HT7). This compound acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, highlighting the potential for arylpiperazine derivatives to exhibit complex pharmacology at serotonin receptors. nih.gov

Table 1: Serotonergic Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | Reference |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | - | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | - | researchgate.net |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 | 8.4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Dopaminergic Receptor Subtype Interactions (e.g., D2, D3, D4)

The dopaminergic system is critically involved in the regulation of motor function, motivation, and reward, making its receptors significant targets for neuropsychiatric drugs. Phenylpiperazine derivatives have been investigated for their affinity towards dopamine (B1211576) receptor subtypes.

In a series of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, compounds exhibited high binding affinities for the D3 receptor (Ki range = 1.5–28.6 nM) with significant selectivity over the D2 receptor. nih.gov Notably, compounds 8d and 8j from this series displayed over 1000-fold selectivity for D3 over D2 receptors. nih.gov However, these compounds showed low affinity for D4 receptors. nih.gov

Another study on substituted N-phenylpiperazine analogs found that a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs bound to the human D3 receptor with nanomolar affinity and showed substantial selectivity over the D2 receptor (approximately 500-fold for compound 6a ). nih.gov In contrast, some N-phenylpiperazine benzamides bind nonselectively at both D2 and D3 dopamine receptor subtypes. nih.gov

The affinity for the D2 receptor is a key characteristic of many antipsychotic medications. nih.govdntb.gov.ua For atypical antipsychotics, a modest correlation exists between their clinically effective dose and their binding affinity for the D2 receptor. nih.gov

Table 2: Dopaminergic Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|---|

| Compound 8d | >10000 | 6.1 | ND | >1639 | nih.gov |

| Compound 8j | >10000 | 2.6 | ND | >3846 | nih.gov |

| Compound 6a (a 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analog) | ~500 x D3 Ki | High Affinity | - | ~500 | nih.gov |

ND: Not Determined. This table is interactive. Click on the headers to sort the data.

Gamma-Aminobutyric Acid (GABA) Receptor Modulatory Effects

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects. nih.gov While the direct interaction of this compound with GABA receptors has not been specifically detailed in the available literature, studies on related piperazine-containing compounds provide some context. For example, piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to modulate GABAA receptors. nih.gov This suggests that piperazine-containing structures could potentially interact with GABA receptors, though specific studies on the fluoro-methylphenyl analog are required to confirm this.

Neurokinin Receptor (NK1) Antagonism Studies in Cellular Models

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are implicated in various physiological processes, including pain, inflammation, and emesis. nih.gov A significant finding in the preclinical investigation of this compound analogs is the discovery of vestipitant (B1683824). Vestipitant, chemically identified as 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, is a potent and selective NK1 receptor antagonist. nih.gov

In vitro studies have demonstrated that vestipitant possesses a high affinity for human NK1 receptors, with a pKi of 9.4. mdpi.com It effectively blocks the substance P-mediated phosphorylation of extracellular-regulated-kinase (ERK). mdpi.com The development of vestipitant emerged from the chemical exploration of N-phenylpiperazine analogues, with the goal of maximizing in vitro affinity and optimizing the pharmacokinetic profile. nih.gov Vestipitant itself is a C-phenylpiperazine derivative, highlighting a key structural modification from the N-phenylpiperazine scaffold. nih.gov

Table 3: NK1 Receptor Antagonist Activity of Vestipitant

| Compound | Target | Affinity (pKi) | Functional Activity | Reference |

|---|---|---|---|---|

| Vestipitant | Human NK1 Receptor | 9.4 | Blocks Substance P-mediated ERK phosphorylation | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Interactions with Other Neurotransmitter Systems and Ion Channels

The broader pharmacological profile of a compound is often assessed through screening against a panel of other neurotransmitter receptors and ion channels to identify potential off-target effects or polypharmacology.

Phenylpiperazine derivatives have been noted to interact with various other receptors. For example, some arylpiperazine derivatives show affinity for α1-adrenergic receptors. researchgate.net Specifically, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) binds to α1-adrenergic receptors with a Ki of 0.8 nM, comparable to its high affinity for 5-HT1A receptors. researchgate.net

Regarding ion channels, while specific data for this compound is lacking, the broader class of aminopyridines, which share some structural features, are known potassium (K+) channel blockers. nih.govnih.gov For instance, 3-fluoro-5-methylpyridin-4-amine (B577076) has been identified as a K+ channel blocker. nih.govnih.gov This suggests a potential, though unconfirmed, for fluorinated phenylpiperazine derivatives to interact with ion channels. Comprehensive screening is necessary to determine the specific ion channel interaction profile of this compound and its analogs.

Enzyme Inhibition and Activation Studies

In addition to receptor binding, the interaction of a compound with various enzymes is a critical aspect of its preclinical pharmacological profile. Phenylpiperazine derivatives have been investigated for their potential to inhibit or activate key enzymes.

Studies on 1-arylsulfonyl-4-phenylpiperazine derivatives have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov For example, compound 3e in one study exhibited better potency against α-glucosidase compared to other tested enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), against which the synthesized compounds showed weak or no inhibition. nih.gov

Other research has identified phenylpiperazine derivatives of 1,4-benzodioxan as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Furthermore, some phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated inhibitory activity towards topoisomerase II, an enzyme crucial for DNA replication, suggesting potential applications in cancer therapy. nih.gov

The introduction of a fluorine atom into a molecule can influence its metabolic stability, often by reducing its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.gov For example, fluorination can enhance metabolic stability by reducing CYP-mediated oxidation. nih.gov While specific enzyme inhibition data for this compound is not extensively detailed, the existing literature on related compounds suggests that this is a relevant area for investigation.

Table 4: Enzyme Inhibition by Selected Phenylpiperazine Analogs

| Compound Class | Enzyme Target | Activity | Reference |

|---|---|---|---|

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-Glucosidase | Moderate Inhibition | nih.gov |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | LOX, AChE, BChE | Weak or No Inhibition | nih.gov |

| Phenylpiperazine derivatives of 1,4-benzodioxan | COX-2 | Selective Inhibition | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Inhibition | nih.gov |

This table is interactive. Click on the headers to sort the data.

Tyrosinase Inhibition

The enzyme tyrosinase is a key regulator of melanin (B1238610) production, and its inhibition is a therapeutic strategy for hyperpigmentation disorders. unica.itnih.govnih.gov Research has explored various piperazine-based compounds as potential tyrosinase inhibitors. While direct studies on this compound are not prevalent in the provided results, extensive research on structurally similar analogs, particularly those containing fluorinated phenylpiperazine moieties, demonstrates their potential as tyrosinase inhibitors.

A common strategy involves incorporating a fluorobenzylpiperazine or a chloro-fluorophenyl motif into the molecular structure. unica.itmdpi.com These analogs have shown inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), often with IC₅₀ values in the micromolar range. unica.itnih.gov For instance, a series of 1-(4-fluorobenzyl)piperazine (B185958) derivatives were identified as potent tyrosinase inhibitors, with some compounds exhibiting IC₅₀ values ranging from 0.48 to 14.66 µM. nih.gov

Kinetic studies of these analogs often reveal a competitive or mixed-type inhibition mechanism. nih.govresearchgate.net For example, compound 4l , a nitrophenylpiperazine derivative, displayed mixed inhibition, while other 4-fluorobenzylpiperazine analogs were found to be competitive inhibitors. unica.itnih.gov Molecular docking studies suggest that the piperazine ring helps to correctly orient the substituted parts of the molecule into the enzyme's active site. nih.gov The interaction is further stabilized by the presence of electron-withdrawing groups like nitro (-NO₂) or electron-releasing groups such as methoxy (B1213986) (-OCH₃). nih.gov

The following table summarizes the tyrosinase inhibitory activity of selected piperazine analogs.

| Compound ID | Description | IC₅₀ (µM) | Inhibition Type |

| Compound 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | 0.18 | Competitive |

| Compound 4l | Nitrophenylpiperazine derivative with an indole (B1671886) moiety | 72.55 | Mixed |

| Compound 10b | Piperazine derivative with a 1,2,4-triazole (B32235) nucleus | 30.7 | Mixed |

This table presents data on analogs of this compound to illustrate the potential of the general structure.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism and signaling. nih.govacs.org The modulation of NAMPT activity is a therapeutic target for various conditions, including cancer and age-related diseases. acs.orgnih.gov

Piperazine-containing compounds have been investigated as both inhibitors and positive allosteric modulators (N-PAMs) of NAMPT. acs.orgnih.gov N-PAMs bind to a "rear channel" of the NAMPT enzyme, enhancing its activity and mitigating feedback inhibition by NAD⁺. acs.org This allosteric activation can increase the cellular production of NAD⁺. acs.org

Conversely, other piperazine analogs have been designed as NAMPT inhibitors. nih.gov A study comparing two structurally similar compounds, one with a piperidine ring and another with a piperazine ring (azaindole–piperazine), found that the piperazine-containing compound (3b ) had significantly lower enzyme inhibitory activity. nih.gov In silico analysis suggested this was due to electronic repulsion between a nitrogen atom in the piperazine ring and the Nδ atom of a histidine residue (His191) within the enzyme's binding tunnel. nih.gov This finding highlights that the specific structure of the heterocyclic ring is critical for potent NAMPT inhibition. nih.gov

Optimization studies have led to the development of orally bioavailable N-PAMs, demonstrating that these compounds can successfully translate from enzymatic activity to elevating NAD⁺ levels in cellular models. acs.org

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating other proteins. nih.gov Due to their central role in signaling, they are major drug targets. The high degree of similarity in the ATP-binding site across the kinome makes achieving inhibitor selectivity a significant challenge. nih.gov

Analog-sensitive (AS) kinase technology is a chemical-genetic method used to dissect the function of individual kinases. nih.gov This approach involves engineering a kinase to have a modified ATP-binding pocket that accommodates a bulky, modified inhibitor that does not bind effectively to wild-type (WT) kinases. nih.gov Pyrazolopyrimidine (PP) based inhibitors are commonly used for this purpose. nih.gov

The selectivity of these inhibitors is influenced by several factors. One mechanism involves steric hindrance; increasing the size of the inhibitor's substituent that points toward the "gatekeeper" residue in the kinase's active site prevents it from binding to WT kinases while allowing it to fit into the engineered pocket of an AS-kinase. nih.gov Additionally, reducing the lipophilicity of the inhibitor can decrease its non-specific binding to the hydrophobic ATP pockets of various kinases, thereby improving its selectivity profile. nih.gov While specific kinase inhibition profiles for this compound are not detailed, the principles of inhibitor design suggest that its profile would depend on how its specific structure interacts with the gatekeeper residues and hydrophobic pockets of different kinases. nih.gov

Preclinical In Vivo Pharmacological Efficacy in Animal Models

Behavioral Neuroscience Paradigms for Evaluating Central Nervous System Activity

To assess the effects of piperazine analogs on the central nervous system (CNS), researchers utilize a battery of behavioral tests in rodent models. nih.govnih.gov These paradigms are designed to evaluate different aspects of behavior, such as anxiety, depression, and locomotor activity. nih.gov

Commonly used behavioral tests for piperazine derivatives include:

Forced Swimming Test (FST): This is a widely used model to screen for antidepressant-like activity. The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect. researchgate.netnih.gov

Tail Suspension Test (TST): Similar to the FST, the TST is a model of behavioral despair where immobility is measured when a mouse is suspended by its tail. A decrease in the duration of immobility suggests potential antidepressant efficacy. nih.gov

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms. An anxiolytic effect is inferred when the animal spends more time in the open arms. nih.gov

Open Field Test (OFT): The OFT is used to assess general locomotor activity and can also provide indications of anxiety-like behavior. An increase in time spent in the center of the open field, as opposed to the periphery, can suggest anxiolytic properties. nih.gov

These tests, when used together, provide a comprehensive behavioral profile of a compound's potential CNS activity. nih.gov

Evaluation of Modulatory Effects on Cellular Signaling Pathways in Animal Tissues

The behavioral effects of piperazine derivatives are often linked to their modulation of specific cellular signaling pathways in the brain. researchgate.netnih.gov In vivo studies have shown that the antidepressant-like effects of certain piperazine compounds are mediated through the monoaminergic system. researchgate.netnih.gov This was demonstrated in experiments where the effects of the piperazine derivative were reversed by pretreating animals with antagonists for specific serotonin (e.g., WAY-100635) or dopamine receptors, or with inhibitors of monoamine synthesis. researchgate.netnih.gov

Furthermore, repeated administration of some piperazine analogs has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus of mice. researchgate.netnih.gov BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity, and its upregulation is a known mechanism of action for many existing antidepressant medications. researchgate.net The ability of these compounds to increase hippocampal BDNF suggests a potential to induce neuroplastic changes that could underlie their therapeutic effects. researchgate.netnih.gov

Assessment of Potential for Antidepressant-like Effects

The potential for piperazine analogs to act as antidepressants has been specifically evaluated in preclinical models. nih.govresearchgate.net The primary evidence for antidepressant-like effects comes from the forced swimming test (FST) and the tail suspension test (TST). nih.gov

In these tests, piperazine derivatives such as LQFM104 and LQFM212 have been shown to significantly decrease the duration of immobility in mice compared to vehicle-treated control groups. nih.govresearchgate.net This reduction in "behavioral despair" is a predictive marker of antidepressant activity. researchgate.net The effect was observed after both single-dose administration and repeated treatment over several days. nih.gov

The antidepressant-like activity of these compounds appears to be dependent on the integrity of the serotonergic system, as pretreatment with a 5-HT₁ₐ receptor antagonist or a serotonin synthesis inhibitor completely abolished the observed effects in the FST. nih.gov These findings collectively indicate that piperazine derivatives are a promising class of compounds for the development of new antidepressant drugs, with mechanisms involving the modulation of monoaminergic pathways and neurotrophic factors like BDNF. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the anticancer, antimicrobial, or anti-inflammatory activities of the compound This compound or its direct analogs in xenograft or animal models.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated. Scientific investigation into this particular compound may not be publicly documented or may not have been conducted.

Metabolic Fate and Preclinical Pharmacokinetics of 1 3 Fluoro 4 Methylphenyl Piperazine Analogs

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (e.g., rodent, canine, human)

In vitro studies with liver microsomes and hepatocytes are fundamental in predicting the metabolic clearance and identifying the metabolic pathways of new chemical entities. For arylpiperazine compounds, these studies have revealed several key biotransformation routes.

Phase I metabolism of arylpiperazine derivatives is primarily characterized by oxidative reactions. The specific metabolic fate of 1-(3-Fluoro-4-methylphenyl)piperazine can be inferred from studies on analogous compounds.

Hydroxylation: Aromatic hydroxylation is a major metabolic pathway for arylpiperazines. nih.gov Studies on 1-phenylpiperazine (B188723) analogs using mouse liver S9 fractions have identified less polar radioactive metabolites resulting from aromatic ring oxidation. nih.gov For compounds with a phenyl ring, monohydroxylation is a frequently observed metabolic transformation. nih.gov Given the structure of this compound, hydroxylation could occur on the fluoro-methylphenyl ring.

N-Dealkylation: Many piperazine-containing drugs undergo N-dealkylation, a reaction often dependent on the CYP3A4 enzyme, to yield 1-aryl-piperazine metabolites. nih.gov For a compound like this compound, which is itself a 1-aryl-piperazine, this pathway would be relevant if there were further substitutions on the second nitrogen of the piperazine (B1678402) ring. In the case of a simple N-arylpiperazine, the piperazine ring itself can be a site for metabolism.

Oxidation: Besides hydroxylation, other oxidative pathways can occur. For some piperazine derivatives, oxidation of the piperazine ring can lead to ring-opening products. nih.gov Sulfur oxidation has been noted for benzisothiazolyl piperazine, though this is less relevant to the target compound. nih.gov Additionally, in vitro metabolism of radiolabeled 1-phenylpiperazine analogs has shown that defluorination can be a primary metabolic pathway. nih.gov

Table 1: Predicted Phase I Metabolites of this compound Based on Analog Data

| Metabolic Reaction | Potential Metabolite | Supporting Evidence from Analogs |

| Aromatic Hydroxylation | Hydroxylated this compound | Observed with 1-phenylpiperazine and other arylpiperazines. nih.govnih.govnih.gov |

| N-Dealkylation | Not directly applicable unless further substituted | Common for larger drugs that metabolize to a 1-aryl-piperazine. nih.gov |

| Piperazine Ring Oxidation | Ring-opened metabolites | Observed with other piperazine compounds. nih.gov |

| Defluorination | 1-(4-methyl-3-hydroxyphenyl)piperazine | A key pathway for some fluorinated piperazine analogs. nih.gov |

Following Phase I oxidation, the resulting metabolites, particularly hydroxylated ones, typically undergo Phase II conjugation to increase their water solubility and facilitate excretion.

Glucuronidation and Sulfation: The hydroxylated metabolites of arylpiperazines are primarily excreted as conjugates. nih.gov Studies on other piperazine derivatives have shown that hydroxylation of the aromatic ring is often followed by sulfation rather than glucuronidation. researchgate.net

Acetylation: N-acetylation can occur if a primary or secondary amine is present. For instance, a desmethyl metabolite of a piperazine compound has been shown to undergo acetylation. nih.gov

Cytochrome P450 Isoform Involvement in Metabolism (e.g., CYP2D6, CYP1A2, CYP3A4)

The metabolism of arylpiperazine derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system.

CYP3A4: This isoform is primarily responsible for the N-dealkylation of larger drugs that produce 1-aryl-piperazine metabolites. nih.gov It is also involved in the metabolism of various piperazine-based compounds. researchgate.netcapes.gov.br

CYP2D6: This is a key enzyme in the subsequent metabolism of 1-aryl-piperazines, mainly through oxidation and hydroxylation. nih.gov The metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), a close structural analog to the subject compound, involves CYP2D6. researchgate.net

CYP1A2: This isoform has also been implicated in the metabolism of BZP and TFMPP. researchgate.net

Studies on fluorophenylpiperazine have demonstrated significant inhibitory effects on CYP2D6, CYP1A2, and CYP3A4, suggesting that these enzymes are likely involved in its metabolism. researchgate.net The individual variability in the expression and activity of CYP3A4 and CYP2D6 can lead to wide variations in the metabolite-to-parent drug ratios. nih.gov

Table 2: Key Cytochrome P450 Isoforms in the Metabolism of Arylpiperazine Analogs

| CYP Isoform | Role in Metabolism of Analogs | Reference |

| CYP3A4 | N-dealkylation, general metabolism of piperazines | nih.govresearchgate.netcapes.gov.br |

| CYP2D6 | Aromatic hydroxylation and oxidation of 1-aryl-piperazines | nih.govresearchgate.net |

| CYP1A2 | Involved in the metabolism of BZP and TFMPP | researchgate.net |

Absorption, Distribution, and Elimination (ADE) Studies in Preclinical Animal Models

The pharmacokinetic properties of this compound can be extrapolated from preclinical studies on similar compounds.

Arylpiperazine metabolites are known to distribute extensively into tissues, including the brain, which is often the target site for this class of compounds. nih.gov A preclinical study on a novel piperazine-containing antineoplastic agent, LQFM018, demonstrated that the compound was highly distributed, which was attributed to its high lipid solubility. nih.gov This suggests that this compound is also likely to exhibit wide tissue distribution.

After metabolic transformation, the resulting hydrophilic conjugates are eliminated from the body. The primary route of excretion for metabolites of arylpiperazines is expected to be renal, following their conjugation in the liver. nih.gov A study on a piperazine-containing compound in rats indicated a high clearance and a relatively fast elimination phase, which was linked to intense hepatic biotransformation. nih.gov

Information regarding the metabolic fate and preclinical pharmacokinetics of this compound and its analogs is not publicly available.

Extensive searches for specific data on the metabolic stability and oral bioavailability of this compound and its close analogs have not yielded any publicly accessible research findings or detailed preclinical pharmacokinetic data.

While general principles regarding the metabolism of fluorinated compounds and phenylpiperazine derivatives exist, concrete data, such as in vitro metabolic stability in liver microsomes (e.g., half-life, intrinsic clearance) or in vivo oral bioavailability percentages for the specified compound, could not be located in the public domain.

Scientific literature often discusses the metabolic pathways of broader classes of compounds. For instance, studies on various arylpiperazine derivatives indicate that they are commonly metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The introduction of a fluorine atom onto an aromatic ring can, in some cases, block sites of metabolic oxidation, thereby enhancing metabolic stability. However, the specific impact of a 3-fluoro-4-methyl substitution pattern on the phenylpiperazine scaffold has not been detailed in available research.

Similarly, oral bioavailability is influenced by a multitude of factors including, but not limited to, aqueous solubility, intestinal permeability, and first-pass metabolism. Without specific studies on this compound, any discussion on its oral bioavailability would be purely speculative.

Therefore, the creation of a detailed, data-driven article with interactive data tables on the "Influence of Fluorine Substitution on Metabolic Stability and Oral Bioavailability" for this specific compound and its analogs is not possible based on currently available information.

Structure Activity Relationship Sar Elucidation and Rational Design Principles for the 1 3 Fluoro 4 Methylphenyl Piperazine Scaffold

Impact of Aromatic Substituents (Fluorine, Methyl) on Biological Activity and Selectivity

The specific substitution pattern on the aromatic ring of the 1-phenylpiperazine (B188723) core is a key determinant of a compound's biological activity and selectivity. In the case of 1-(3-fluoro-4-methylphenyl)piperazine, the fluorine and methyl groups exert significant influence through a combination of electronic and steric effects.

Fluorine: The introduction of a fluorine atom at the meta-position (position 3) of the phenyl ring has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its presence can alter the pKa of the distal piperazine (B1678402) nitrogen, influencing the molecule's ionization state at physiological pH. mdpi.com This modification can impact receptor binding and pharmacokinetic characteristics. researchgate.net The C-F bond is highly stable and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, fluorine can participate in hydrogen bonding, stabilizing specific conformations required for optimal ligand-target interaction. mdpi.com In some contexts, the presence of a fluorine atom on the phenyl ring is essential for inhibitory activity against biological targets like transporters. frontiersin.orgpolyu.edu.hk For instance, studies on norfloxacin (B1679917) analogs have shown that a fluorine atom can directly affect the binding area within the target protein. nih.gov

Methyl Group: The methyl group at the para-position (position 4) primarily contributes through hydrophobic and steric interactions. This substituent can increase the ligand's affinity for hydrophobic pockets within a target's binding site. This increased activity is often driven by the hydrophobic effect, which can involve the displacement of water molecules from the binding site, leading to a favorable entropic contribution to the binding free energy. nih.gov The methyl group also adds steric bulk, which can either enhance selectivity by preventing binding to off-targets or, conversely, hinder binding if the pocket is too small. The combination of the 3-fluoro and 4-methyl groups creates a unique electronic and steric profile that fine-tunes the scaffold's interaction with its biological targets.

The following table summarizes the general impact of these substituents on molecular properties.

| Substituent | Position | Key Impacts on Molecular Properties | Potential Biological Consequences |

| Fluorine | 3 (meta) | High electronegativity, alters pKa, potential for H-bonding, blocks metabolic sites. mdpi.comresearchgate.net | Modulates binding affinity and selectivity, improves metabolic stability. mdpi.comfrontiersin.org |

| Methyl | 4 (para) | Increases lipophilicity, provides steric bulk. nih.gov | Enhances binding through hydrophobic interactions, can improve selectivity. nih.gov |

Role of Piperazine Ring Substitutions on Target Interaction and Pharmacokinetic Properties

The piperazine ring is a versatile scaffold in drug design, largely due to its two nitrogen atoms. mdpi.comnih.gov While one nitrogen is attached to the 3-fluoro-4-methylphenyl group, the second nitrogen (at the N4 position) is a critical point for modification to modulate both target interaction and pharmacokinetic properties.

The basic nature of the N4 nitrogen allows for the formation of salts, which can significantly improve aqueous solubility and facilitate formulation. nih.gov This nitrogen is often protonated at physiological pH, enabling it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding site of a target protein. mdpi.com The pKa of this nitrogen, and thus its protonation state, is influenced by substituents attached to it.

Modifications at the N4 position are a cornerstone of SAR studies for piperazine-containing compounds. Attaching various alkyl or aryl groups can alter the compound's lipophilicity, size, and shape, thereby fine-tuning its affinity and selectivity for a specific target. nih.govresearchgate.net For example, introducing large, bulky substituents can probe the dimensions of the binding pocket and introduce additional van der Waals or hydrophobic interactions.

Bioisosteric and Scaffold Hopping Approaches in Lead Optimization of Piperazine Derivatives

In the optimization of a lead compound containing the this compound scaffold, bioisosteric replacement and scaffold hopping are powerful strategies to improve potency, selectivity, and pharmacokinetic profiles while potentially securing novel intellectual property. mdpi.com

Bioisosteric replacement involves substituting the piperazine ring with other cyclic diamine structures or different functional groups that retain similar steric and electronic properties. The goal is to maintain or improve biological activity while modifying other characteristics like metabolism or toxicity. mdpi.comblumberginstitute.org For instance, the piperazine moiety could be replaced with:

Homopiperazine (1,4-diazepane): This seven-membered ring offers different conformational flexibility, which might lead to improved binding. nih.gov

Bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane): These rigid structures can lock the molecule into a specific conformation, potentially increasing affinity and selectivity by reducing the entropic penalty of binding. nih.gov

Spirodiamines: These replacements can advantageously alter pharmacokinetic properties and, in some cases, reduce cytotoxicity. enamine.net

The choice of a bioisostere depends on the specific therapeutic target and the desired property modifications. acs.org

Scaffold hopping is a more drastic approach where the entire core scaffold is replaced with a structurally different one that preserves the geometric arrangement of key binding features (pharmacophore). nih.gov For a lead based on the this compound scaffold, a scaffold hopping exercise might aim to identify completely novel core structures that place a basic nitrogen and an aromatic group in a similar spatial orientation. This strategy is particularly useful for escaping problematic patent landscapes or overcoming intractable issues with the original scaffold, such as toxicity or poor physicochemical properties. acs.org Computational tools are often employed to screen virtual libraries for new scaffolds that match the pharmacophoric hypothesis of the original lead compound. mdpi.comschrodinger.com

| Strategy | Description | Example Replacement for Piperazine | Goal |

| Bioisosterism | Exchange of a functional group with another that has similar physical/chemical properties. mdpi.com | Homopiperazine, Diazaspiroalkanes. nih.govenamine.net | Fine-tune activity, selectivity, or ADME properties. blumberginstitute.org |

| Scaffold Hopping | Replacement of the core molecular structure with a topologically different one. nih.gov | Acyclic linkers, different heterocyclic cores. acs.org | Discover novel chemotypes, circumvent IP issues, overcome major liabilities. acs.org |

Conformational Analysis and Stereochemistry in Ligand-Target Recognition

The three-dimensional structure of a ligand is critical for its interaction with a biological target. The this compound scaffold, while appearing simple, has distinct conformational preferences that influence its activity.

The piperazine ring typically adopts a low-energy chair conformation. nih.gov In this conformation, substituents on the ring's carbon atoms can be either axial or equatorial. While the parent compound is achiral, the introduction of substituents on the piperazine ring itself would create stereocenters. The stereochemistry of these centers would be crucial for ligand-target recognition, as one enantiomer or diastereomer often exhibits significantly higher affinity than others.

Furthermore, the orientation of the 3-fluoro-4-methylphenyl group relative to the piperazine ring is defined by rotation around the C-N bond. There will be an energetic preference for a specific torsional angle to minimize steric hindrance. The protonation state of the piperazine ring can also influence its conformation and how it interacts with its environment. nih.gov Understanding these conformational preferences, often through NMR studies and computational analysis, is essential for rational drug design. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in SAR Prediction and Validation

Computational techniques are indispensable tools for elucidating the SAR of the this compound scaffold, enabling the prediction and validation of the biological activity of its derivatives.

Molecular Docking is a computational method used to predict the preferred binding orientation of a ligand to its target protein. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern binding affinity. asiapharmaceutics.info For example, docking can visualize how the 3-fluoro-4-methylphenyl group fits into a hydrophobic pocket and how the protonated N4-piperazine nitrogen interacts with an acidic residue. indexcopernicus.com These studies help rationalize observed SAR data and guide the design of new analogs with improved binding characteristics. frontiersin.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. nih.govnih.gov An MD simulation tracks the movements of atoms over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein upon binding. acs.orgazregents.edu For phenyl-piperazine scaffolds, MD simulations can evaluate the stability of the protein-ligand complex and calculate binding free energies, which can be correlated with experimental affinities. indexcopernicus.comnih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model would be developed by:

Generating Descriptors: Calculating various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) for each analog.

Model Building: Using statistical methods to build an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀).

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Once validated, the QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives. This allows for the prioritization of synthetic efforts on compounds that are most likely to be potent, saving time and resources in the drug discovery process. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Methods for Characterization and Quantification of 1 3 Fluoro 4 Methylphenyl Piperazine in Research

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating 1-(3-Fluoro-4-methylphenyl)piperazine from impurities, starting materials, and by-products, enabling both qualitative purity assessment and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like piperazine (B1678402) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering excellent resolution and reliability for purity determination and quantification. ptfarm.plnih.gov

A typical RP-HPLC method for a piperazine derivative involves an octadecylsilane (C18) column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Ultraviolet (UV) detection is commonly employed, as the phenyl ring in this compound provides strong chromophoric activity. nih.gov For quantitative analysis, the method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plnih.gov In some cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance detection sensitivity for piperazine-related compounds.

Table 1: Illustrative HPLC Conditions for Analysis of Phenylpiperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), e.g., 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Detection | UV at ~239 nm |

| Flow Rate | 1.0 mL/min |

| Internal Standard | Phenacetin (example) ptfarm.plnih.gov |

This table represents typical starting conditions for method development for this compound, based on methods for related structures. ptfarm.plnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The fundamental principles of separation are the same as HPLC, but the instrumentation is designed to operate at much higher backpressures. For this compound, a UPLC method would offer faster purity profiling and reduced solvent consumption, making it ideal for high-throughput screening environments.

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 100-250 mm | 50-150 mm |

| Flow Rate | 1.0-2.0 mL/min | 0.2-0.6 mL/min |

| Analysis Time | 10-30 min | 1-10 min |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

| Resolution | Good | Excellent |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Piperazine derivatives are amenable to GC analysis, often providing high resolution for separating closely related isomers and impurities. oup.comfigshare.com The technique is frequently coupled with a mass spectrometer (GC-MS) for definitive identification. figshare.comresearchgate.net

For the analysis of this compound, a capillary column with a mid-polarity stationary phase, such as (50%-Phenyl)-methylpolysiloxane, is often suitable. The selection of the detector is crucial; a Flame Ionization Detector (FID) offers robust quantification, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced sensitivity and selectivity for nitrogen-containing compounds like piperazines. researchgate.netresearchgate.net A validated GC method ensures accurate determination of piperazine-related compounds in various matrices. researchgate.net

Table 3: Representative GC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane |

| Carrier Gas | Helium researchgate.net |

| Injector Temperature | 250°C researchgate.netoup.com |

| Detector Temperature | 260°C (FID/NPD) researchgate.net |

| Oven Program | Initial temperature of 150°C, ramped to 260°C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

This table outlines typical conditions based on established methods for piperazine analysis, which can be adapted for this compound. researchgate.netoup.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the four methylene (-CH2-) groups of the piperazine ring, the N-H proton of the piperazine, and the methyl (-CH3) group. The aromatic signals would exhibit complex splitting patterns (couplings) due to interactions with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would display signals for the aromatic carbons (with those near the fluorine atom showing characteristic C-F coupling), the piperazine carbons, and the methyl carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally useful and highly sensitive technique for characterization. huji.ac.ilwikipedia.org The spectrum would show a single resonance for the fluorine atom, and its chemical shift provides information about its electronic environment. nih.gov The signal would be split into a multiplet due to coupling with adjacent aromatic protons, confirming its position on the phenyl ring. huji.ac.il

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8-7.1 | Multiplet | Aromatic CH |

| ~3.1 | Multiplet | Piperazine CH₂ (adjacent to aryl) | |

| ~2.9 | Multiplet | Piperazine CH₂ (adjacent to NH) | |

| ~2.3 | Singlet | Methyl CH₃ | |

| Variable | Broad Singlet | Piperazine NH | |

| ¹³C | ~158-162 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F |

| ~115-135 | Multiplet | Aromatic C & CH | |

| ~50 | Singlet | Piperazine CH₂ (adjacent to aryl) | |

| ~46 | Singlet | Piperazine CH₂ (adjacent to NH) | |

| ~15 | Singlet | Methyl CH₃ |

| ¹⁹F | ~ -110 to -125 | Multiplet | Ar-F |

Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure, with characteristic ions resulting from the cleavage of the piperazine ring and the bond between the aromatic ring and the piperazine nitrogen.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This allows for the unambiguous determination of the compound's elemental formula (C₁₂H₁₇FN₂), distinguishing it from other compounds with the same nominal mass.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (HRMS) | Expected Nominal m/z (MS) |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₇FN₂ | 208.1376 | 208 |

| [M-CH₃]⁺ | C₁₁H₁₄FN₂ | 193.1141 | 193 |

| [C₇H₆F]⁺ | C₇H₆F | 109.0454 | 109 |

| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂ | 99.0922 | 99 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of bonds within the molecule. For this compound, the spectrum is characterized by several distinct absorption bands that confirm the presence of the substituted aromatic ring and the piperazine moiety. nih.govsemanticscholar.org

The analysis of the spectrum would reveal characteristic peaks corresponding to specific bond vibrations. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching from the piperazine ring appears just below this threshold, in the 2800-3000 cm⁻¹ range. openstax.orgudel.edu The presence of the secondary amine (N-H) in the piperazine ring is expected to produce a moderate absorption band in the 3250-3350 cm⁻¹ region. ycdehongchem.comdergipark.org.tr

Vibrations associated with the aromatic ring itself, specifically the C=C stretching, are expected to produce a series of peaks in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org The C-N stretching vibrations from both the aryl-nitrogen bond and the aliphatic amines of the piperazine ring would be found in the 1200-1350 cm⁻¹ range. ycdehongchem.com A critical peak for confirming the structure is the strong absorption band corresponding to the C-F stretching vibration, which is characteristically found in the 1000-1250 cm⁻¹ region. dergipark.org.tr

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3250-3350 | N-H Stretch | Secondary Amine (Piperazine) | Medium |

| 3000-3100 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2800-3000 | C-H Stretch | Aliphatic (Piperazine Ring) | Medium to Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| 1200-1350 | C-N Stretch | Aryl & Aliphatic Amine | Medium to Strong |

This table presents predicted vibrational frequencies based on the analysis of constituent functional groups and data from analogous compounds.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

GC-MS and LC-MS

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of this compound and its metabolites, particularly in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and identification of volatile and thermally stable compounds like arylpiperazines. In a typical electron ionization (EI) mass spectrum for this compound, a molecular ion peak (M⁺) would be observed. The fragmentation pattern is highly predictable and provides definitive structural information. nih.gov The primary fragmentation pathways for phenylpiperazine derivatives are initiated at the nitrogen atoms of the piperazine ring. researchgate.net

Key fragmentation processes include the cleavage of the piperazine ring, leading to characteristic neutral losses. For instance, a neutral loss of 42 Da (C₂H₄N) is a common fragmentation for phenylpiperazines. nih.gov The resulting fragment ions can help confirm the core structure. The presence of the fluoromethylphenyl group can be identified by specific fragment ions corresponding to this moiety. oup.com

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₅FN₂]⁺ | Molecular Ion (M⁺) |

| 152 | [C₉H₁₁FN]⁺ | Loss of C₂H₄N from piperazine ring |

| 125 | [C₇H₆F]⁺ | Fluorotoluene cation |

This table outlines plausible mass fragments based on established fragmentation patterns of similar N-aryl piperazine compounds. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing less volatile compounds and is particularly well-suited for metabolite profiling in biological fluids like plasma and urine. nih.govnih.gov Using soft ionization techniques such as electrospray ionization (ESI), LC-MS typically yields the protonated molecular ion [M+H]⁺, which allows for sensitive quantification and identification. nih.govnih.gov

For metabolite profiling, LC coupled with high-resolution mass spectrometry (e.g., LC-QTOF-MS) enables the identification of biotransformation products. nih.govresearchgate.net The metabolism of phenylpiperazine derivatives often involves several key enzymatic reactions. researchgate.net For this compound, the expected metabolic pathways include:

Phase I Reactions : Hydroxylation of the aromatic ring or the methyl group, N-oxidation, and oxidative degradation or opening of the piperazine ring. nih.govnih.gov

Phase II Reactions : Conjugation of Phase I metabolites, primarily through glucuronidation or sulfation, to increase their water solubility for excretion. nih.gov

The identification of these metabolites is achieved by detecting the mass shifts relative to the parent compound and analyzing the fragmentation patterns of the metabolites using tandem mass spectrometry (MS/MS). researchgate.netsemanticscholar.org

Table 3: Potential Phase I and II Metabolites of this compound

| Proposed Biotransformation | Mass Shift | Resulting Metabolite |

|---|---|---|

| Hydroxylation | +16 Da | Hydroxy-1-(3-fluoro-4-methylphenyl)piperazine |

| N-Oxidation | +16 Da | This compound-N-oxide |

| Piperazine Ring Opening (Oxidative Deamination) | Variable | Aryl-substituted ethylenediamine derivatives |

This table is based on common metabolic pathways observed for other piperazine-based compounds. nih.govresearchgate.net

Q & A

Advanced Research Question

- Molecular docking : Evaluates binding modes to targets like 5-HT₁A or PLpro. Protonated piperazine nitrogens form salt bridges with residues (e.g., E167 in PLpro), enhancing affinity .

- CoMFA/CoMSIA : 3D-QSAR models correlate substituent properties (steric, electrostatic) with activity. For example, bulky groups at the 1-position of the aryl ring improve antiarrhythmic activity .

- ADMET prediction : Tools like pkCSM assess bioavailability, hepatotoxicity, and blood-brain barrier penetration to prioritize candidates .

What methodological challenges arise in evaluating the environmental or pharmacological stability of this compound derivatives?

Advanced Research Question

- Degradation studies : HPLC or LC-MS monitors stability under physiological pH (e.g., piperazine protonation at pH 7.4 affects solubility) .

- Metabolic profiling : Liver microsome assays identify metabolites (e.g., N-dealkylation or hydroxylation) that may alter activity .

- Environmental persistence : Assess photodegradation and hydrolysis rates using OECD guidelines. Fluorine substituents may reduce biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.